Selective Binding to Glucocorticoid Receptor
AL-438 exhibits high selectivity for the glucocorticoid receptor (GR) over other steroid hormone receptors, a critical differentiation from conventional glucocorticoids which often exhibit significant off-target binding. The compound demonstrates a GR Ki of 2.5 nM. In contrast, its affinity for the progesterone receptor (PR) is markedly lower (Ki = 1786 nM), and it displays minimal binding to the mineralocorticoid receptor (MR; Ki = 53 nM), androgen receptor (AR; Ki = 1440 nM), and estrogen receptor (ER; Ki > 1000 nM) .
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | GR: 2.5 nM; PR: 1786 nM; MR: 53 nM; AR: 1440 nM; ER: >1000 nM |
| Comparator Or Baseline | Selectivity ratios calculated from same assay panel (baseline: GR Ki). |
| Quantified Difference | ~714-fold selectivity for GR over PR; >400-fold selectivity over AR; >400-fold over ER |
| Conditions | In vitro competitive radioligand binding assays using recombinant human nuclear receptors. |
Why This Matters
This selectivity profile minimizes confounding cross-reactivity with other steroid hormone pathways, ensuring that observed biological effects are primarily GR-mediated and not due to off-target interactions with PR, MR, or AR.
